4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
Overview
Description
4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused with a thiazepine ring, contributes to its distinctive chemical properties and biological activities .
Preparation Methods
The synthesis of 4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one can be achieved through a multi-component reaction. One efficient method involves the use of l-proline as a catalyst. The reaction typically involves the condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid in the presence of a solid acid catalyst. This method is advantageous due to its mild reaction conditions, high yields, and the use of recyclable catalysts .
Chemical Reactions Analysis
4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Medicine: Due to its cytotoxic properties, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one involves its interaction with various molecular targets within the cell. The compound is known to interfere with the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. It targets specific enzymes and proteins involved in cell proliferation and survival pathways, thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one include other pyrazolo[3,4-e][1,4]thiazepine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. Some examples include:
- 4,8-Dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one derivatives
- 4-(2,3-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one .
These compounds are unique due to their specific substituents, which can enhance their pharmacological properties and make them suitable for different applications.
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-8-12-14(22-7-11(19)16-15(12)18-17-8)9-5-4-6-10(20-2)13(9)21-3/h4-6,14H,7H2,1-3H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEASGYGTFBTOGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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